molecular formula C24H51N6Yb B6310603 Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99% CAS No. 2093219-82-8

Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99%

Cat. No. B6310603
CAS RN: 2093219-82-8
M. Wt: 596.7 g/mol
InChI Key: OAZQBJONMXDQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99% is a complex metal salt with a wide range of applications. It is a tris-chelated metal salt, containing three nitrogen atoms of a N,N'-di-i-propylacetamidinato ligand, coordinated to a ytterbium(III) ion. This compound is used in various scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Luminescence Sensing Applications

    • Tris(β-diketonato)lanthanides, including ytterbium(III) complexes, have been characterized as luminescent sensing probes specific to glutamic acid, aspartic acid, and their dipeptides. These are important in nervous systems, taste receptors, and other biological systems. Particularly, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato)ytterbium(III) exhibited near-infrared emission around 980 nm in response to these biological substrates, showing potential for analytical applications in proteomics, metabolics, food science, astrobiology, and related technologies (Tsukube, Yano, & Shinoda, 2009).
  • Photoluminescence and Photophysical Properties

    • Ytterbium(III) complexes from tripodal ligands have been prepared, showing varying near-infrared photoluminescence and photophysical properties due to different coordination symmetry on the central Yb(III) ions. These properties are significant for peak splitting behavior, lifetime, and quantum efficiency, making them useful in the study of photophysical phenomena (Pan et al., 2010).
  • Catalysis in Organic Synthesis

    • Ytterbium(III) triflate, a related compound, has been used as an efficient and water-tolerant catalyst for synthesizing various heterocycles. These include three-, four-, five-, and six-membered, as well as fused, heterocycles in both organic and aqueous solvents. This highlights the potential of ytterbium(III) compounds in catalytic applications in organic chemistry (Sakhuja et al., 2016).
  • Catalytic Friedel-Crafts Acylation Reactions

    • Ytterbium(III) complexes have been studied for their catalytic efficiency in Friedel-Crafts acylation reactions. This illustrates the potential of ytterbium(III) compounds as catalysts in organic synthetic processes, enabling more efficient and less resource-intensive chemical reactions (Barrett et al., 2002).
  • Lewis Acid Catalysis

    • Ytterbium(III) complexes with tris(perfluorooctanesulfonyl)methide have been shown to be effective Lewis acid catalysts for reactions like alcohol acylation, Friedel–Crafts acylation, Diels–Alder reaction, and Mukaiyama aldol reaction. Their effectiveness is attributed to the highly electron-withdrawing effect of tris(perfluorooctanesulfonyl)methide ponytails (Mikami et al., 2001).

properties

IUPAC Name

(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide;ytterbium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H17N2.Yb/c3*1-6(2)9-8(5)10-7(3)4;/h3*6-7H,1-5H3;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQBJONMXDQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Yb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N6Yb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(N,N'-di-i-propylacetamidinato)ytterbium(III)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99%
Reactant of Route 2
Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99%
Reactant of Route 3
Tris(N,N'-di-i-propylacetamidinato)ytterbium(III), 99%

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